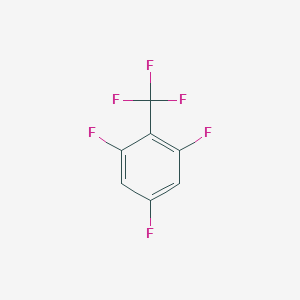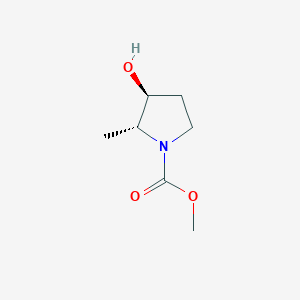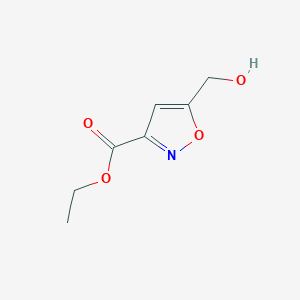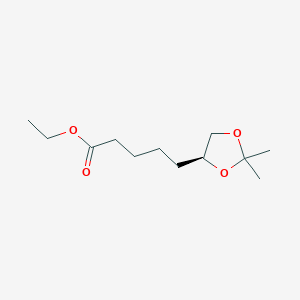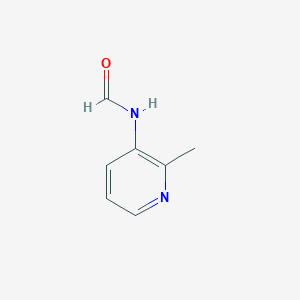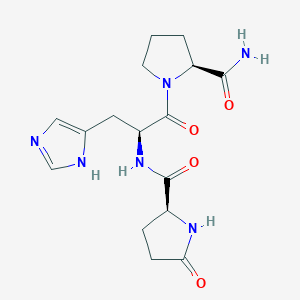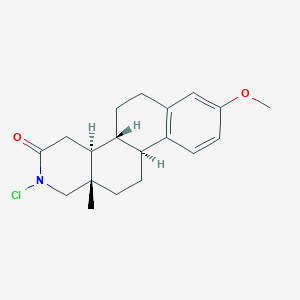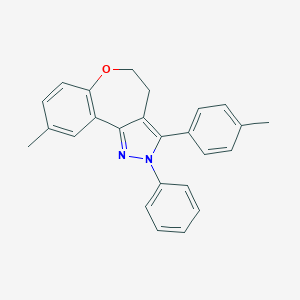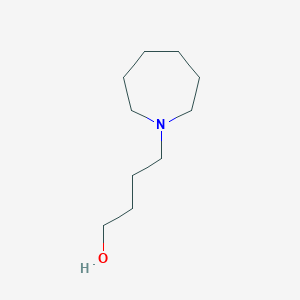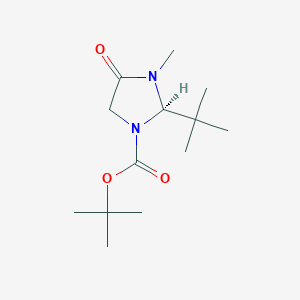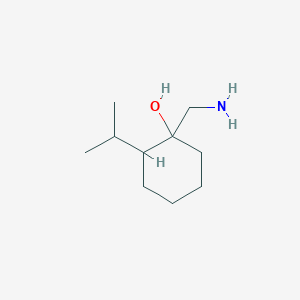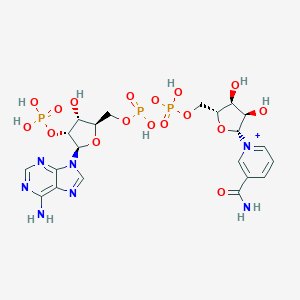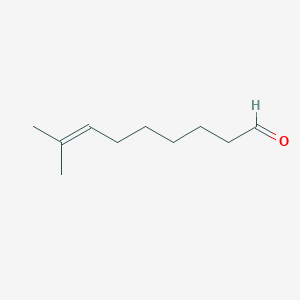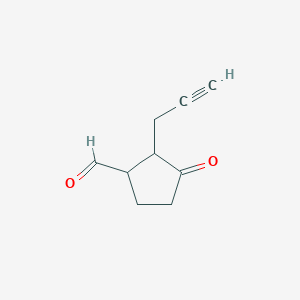
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde, also known as OPC, is a chemical compound that belongs to the family of cyclopentenones. It is a yellowish liquid that is commonly used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde is not fully understood. However, it has been suggested that 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde exerts its anti-inflammatory and anticancer effects by inhibiting the activity of NF-κB. This transcription factor is involved in the regulation of various genes related to inflammation and cancer. By inhibiting the activity of NF-κB, 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde may help to reduce inflammation and prevent the growth and spread of cancer cells.
Biochemische Und Physiologische Effekte
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has been shown to exhibit a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects may help to reduce inflammation and oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds with similar properties. However, 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has some limitations. It has a low solubility in water, which may limit its use in certain experiments. It also has a short half-life, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde. One area of interest is the development of new synthesis methods that can increase the yield and purity of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde. Another area of interest is the study of the long-term effects of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde on human health. Finally, the development of new formulations of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde that can increase its solubility and stability may also be an area of future research.
Conclusion:
In conclusion, 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde is a unique compound that has a number of scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde is not fully understood, but it may work by inhibiting the activity of NF-κB. 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde, including the development of new synthesis methods, the study of its long-term effects on human health, and the development of new formulations.
Synthesemethoden
The synthesis of 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde can be achieved through a two-step process. The first step involves the condensation of cyclopentanone with propargyl bromide in the presence of sodium hydride. The resulting product is then oxidized using a mixture of potassium permanganate and sodium hydroxide to yield 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has been extensively studied in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes related to inflammation and cancer.
Eigenschaften
CAS-Nummer |
116511-20-7 |
|---|---|
Produktname |
3-Oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
3-oxo-2-prop-2-ynylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H10O2/c1-2-3-8-7(6-10)4-5-9(8)11/h1,6-8H,3-5H2 |
InChI-Schlüssel |
ZRCDXFJDWUDWAI-UHFFFAOYSA-N |
SMILES |
C#CCC1C(CCC1=O)C=O |
Kanonische SMILES |
C#CCC1C(CCC1=O)C=O |
Synonyme |
Cyclopentanecarboxaldehyde, 3-oxo-2-(2-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
